molecular formula C6H4BrFS B1396161 3-Bromo-2-fluorobenzenethiol CAS No. 871353-12-7

3-Bromo-2-fluorobenzenethiol

Cat. No. B1396161
Key on ui cas rn: 871353-12-7
M. Wt: 207.07 g/mol
InChI Key: TVQPCUNOYOVJJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08314126B2

Procedure details

3-bromo-2-fluorobenzenethiol (1.9 g, 9.2 mmol), sodium periodate (4.8 g, 22.9 mmol) and ruthenium trichloride (5 mg) in acetonitrile (60 ml) was stirred at 0° C. for 5 min. after which sulfonyl chloride (1.9 ml, 22.9 mmol) was added dropwise. The mixture was stirred for an additional hour and ethyl acetate (50 ml) and aqueous sodium carbonate (10%, 50 ml) was added. The phases were separated and the aqueous phase was extracted with ethyl acetate (2×50 ml). To the combined organic phase, dimethylamine (40% in water, 10 ml) was added and the mixture was stirred for 1 h. Evaporation of the solvents and purification by flash chromatography yielded the title compound (1.1 g). MS m/z (rel. intensity, 70 eV) 283 (M+, 47), 281 (M+, 44), 239 (32), 73 (59), 94 (bp).
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
1.9 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
5 mg
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([F:9])=[C:4](S)[CH:5]=[CH:6][CH:7]=1.I([O-])(=O)(=O)=O.[Na+].[S:16](Cl)(Cl)(=[O:18])=[O:17].[C:21](=O)([O-])[O-].[Na+].[Na+].[C:27](#[N:29])C>[Ru](Cl)(Cl)Cl.C(OCC)(=O)C>[Br:1][C:2]1[C:3]([F:9])=[C:4]([S:16]([N:29]([CH3:27])[CH3:21])(=[O:18])=[O:17])[CH:5]=[CH:6][CH:7]=1 |f:1.2,4.5.6|

Inputs

Step One
Name
Quantity
1.9 g
Type
reactant
Smiles
BrC=1C(=C(C=CC1)S)F
Name
Quantity
4.8 g
Type
reactant
Smiles
I(=O)(=O)(=O)[O-].[Na+]
Name
Quantity
1.9 mL
Type
reactant
Smiles
S(=O)(=O)(Cl)Cl
Name
Quantity
60 mL
Type
reactant
Smiles
C(C)#N
Name
Quantity
5 mg
Type
catalyst
Smiles
[Ru](Cl)(Cl)Cl
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for an additional hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
CUSTOM
Type
CUSTOM
Details
The phases were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with ethyl acetate (2×50 ml)
ADDITION
Type
ADDITION
Details
To the combined organic phase, dimethylamine (40% in water, 10 ml) was added
STIRRING
Type
STIRRING
Details
the mixture was stirred for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvents and purification by flash chromatography

Outcomes

Product
Name
Type
product
Smiles
BrC=1C(=C(C=CC1)S(=O)(=O)N(C)C)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.